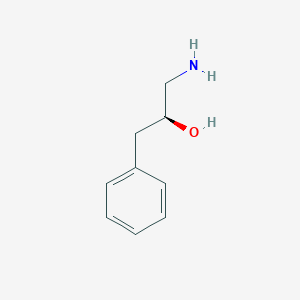

(S)-1-氨基-3-苯基丙烷-2-醇

描述

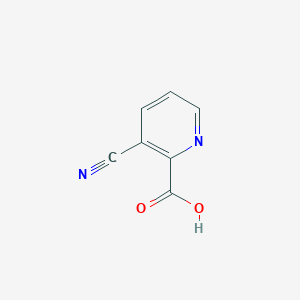

The compound "(S)-1-Amino-3-phenylpropan-2-ol" is a chiral amino alcohol that has been studied for its potential in various pharmaceutical applications. It is structurally related to several compounds that have been synthesized and evaluated for their biological activities, such as HIV protease inhibitors, immunosuppressive agents, and monoamine reuptake inhibitors.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, which shares a similar structural motif with "(S)-1-Amino-3-phenylpropan-2-ol," was achieved through a highly diastereoselective cyanohydrin formation, indicating the potential for stereoselective synthesis methods for such compounds .

Molecular Structure Analysis

The molecular structure of "(S)-1-Amino-3-phenylpropan-2-ol" and its analogs is crucial for their biological activity. The absolute configuration at the quaternary carbon atom is particularly important, as demonstrated by the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, where the (pro-S)-hydroxymethyl group was essential for potent immunosuppressive activity .

Chemical Reactions Analysis

The chemical reactivity of amino alcohols like "(S)-1-Amino-3-phenylpropan-2-ol" can be inferred from studies on similar compounds. For example, 1-Aminooxy-3-aminopropane, a related compound, was shown to be a potent inhibitor of enzymes involved in polyamine biosynthesis, indicating that the functional groups present in these molecules can interact with biological macromolecules in a highly specific manner .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(S)-1-Amino-3-phenylpropan-2-ol" are likely to be similar to those of its analogs, which have been synthesized and studied for their pharmacological properties. For example, the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, highlights the importance of the phenyl group and the amino alcohol moiety in contributing to the compound's activity as a norepinephrine reuptake inhibitor .

科学研究应用

酶促拆分和合成

- (S)-1-氨基-3-苯基丙烷-2-醇衍生物已被探索用于通过酰化过程进行酶促拆分,特别适用于像 (S)-达泊西汀这样的具有医学意义的化合物的非对映选择性合成。涉及南极假丝酵母脂肪酶 A 的酶促方法,对所得分子的立体化学提供了精确的控制,使其在药物应用中合成对映体纯化合物时非常宝贵 (托雷、戈托-费尔南德斯和戈托,2006)。

手性中间体的合成

- 该化合物一直是羰基还原酶等酶的半合理工程的焦点,以生产对合成抗抑郁剂至关重要的手性中间体。对酶进行修饰以提高其催化效率和对映选择性,突出了该化合物在微调复杂治疗剂合成生化途径中的作用 (张等人,2015)。

量子力学和光谱分析

- 已经对 (S)-1-氨基-3-苯基丙烷-2-醇的衍生物进行了详细的量子力学和光谱研究,包括 FT-IR、FT-拉曼、紫外-可见光谱和 HOMO-LUMO 分析。这些研究揭示了分子结构、振动模式和电子性质的复杂细节,提供了对可以用于各种科学应用的分子特性的见解 (查兰亚、桑帕特克里希南和巴拉穆鲁根,2017)。

抗疟疾活性

- (S)-1-氨基-3-苯基丙烷-2-醇的衍生物已被合成并测试其对恶性疟原虫菌株的抗疟疾活性。这些衍生物在抗疟疾治疗中的探索凸显了该化合物在治疗这种威胁生命的疾病中发挥作用的潜力 (罗宾等人,2007)。

膜稳定化特性

- 衍生物的盐酸盐已被研究其抗氧化和膜稳定化特性。尽管在抗氧化活性方面并不显着,但这些衍生物表现出明显的抗溶血作用,表明它们在保护细胞膜免受氧化应激的侵害方面具有潜力,这在各种病理情况下至关重要 (马拉基扬等人,2010)。

抗肿瘤活性

- 由 (S)-1-氨基-3-苯基丙烷-2-醇衍生物合成的某些盐酸盐已对其抗肿瘤活性进行了评估,为该化合物在治疗背景下的适用性增加了另一个维度,特别是在新型肿瘤学治疗的开发中 (伊萨坎扬等人,2016)。

安全和危害

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and storage.

未来方向

This involves identifying areas of research that could further our understanding of the compound. It could include developing more efficient synthesis methods, finding new applications, or studying its effects in the body more closely.

属性

IUPAC Name |

(2S)-1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511737 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Amino-3-phenylpropan-2-ol | |

CAS RN |

133522-38-0 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-Bicyclo[3.1.0]hexan-3-ol](/img/structure/B1337996.png)